molecular formula C21H29N3O4S B11173257 1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11173257
M. Wt: 419.5 g/mol
InChI Key: JTJBPXBPDWPKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyclopentyl group, and a piperidinylsulfonylphenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse interactions with biological targets.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the cyclopentyl and pyrrolidine rings allows for oxidation reactions, which can be catalyzed by various oxidizing agents.

    Reduction: The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, often facilitated by bases or acids. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH).

Scientific Research Applications

1-cyclopentyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the sulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

1-cyclopentyl-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H29N3O4S/c25-20-14-16(15-24(20)18-6-2-3-7-18)21(26)22-17-8-10-19(11-9-17)29(27,28)23-12-4-1-5-13-23/h8-11,16,18H,1-7,12-15H2,(H,22,26)

InChI Key

JTJBPXBPDWPKPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.